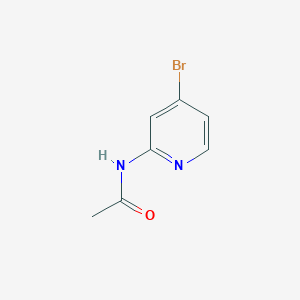

N-(4-Bromopyridin-2-yl)acetamide

Description

The exact mass of the compound N-(4-Bromopyridin-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Bromopyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromopyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMGMKPLBDZJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732319 | |

| Record name | N-(4-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-81-5 | |

| Record name | N-(4-Bromopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromopyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of N-(4-Bromopyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(4-Bromopyridin-2-yl)acetamide, a key intermediate in pharmaceutical research. This document details the synthetic protocol, physicochemical properties, and spectral characterization of the compound, presented in a format tailored for scientific professionals.

Compound Overview

N-(4-Bromopyridin-2-yl)acetamide is a substituted pyridine derivative. Its structure incorporates a bromo-functionalized pyridine ring and an acetamide group, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Table 1: Physicochemical Properties of N-(4-Bromopyridin-2-yl)acetamide

| Property | Value | Source |

| Molecular Formula | C₇H₇BrN₂O | PubChemLite[1] |

| Molecular Weight | 215.05 g/mol | Benchchem[2] |

| CAS Number | 1026796-81-5 | ChemScene[3] |

| Appearance | Solid (predicted) | - |

| Purity | ≥98% | ChemScene[3] |

| SMILES | CC(=O)NC1=NC=CC(=C1)Br | PubChemLite[1] |

| InChI | InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | PubChemLite[1] |

| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | Benchchem[2] |

Synthesis Protocol

The synthesis of N-(4-Bromopyridin-2-yl)acetamide is achieved through the acylation of 2-amino-4-bromopyridine with acetyl chloride.[2]

Reaction Scheme

Caption: Synthesis of N-(4-Bromopyridin-2-yl)acetamide.

Experimental Procedure

The following protocol is adapted from a literature procedure with a reported yield of 72%.[2]

Materials:

-

4-bromo-2-aminopyridine (87 mmol)

-

Acetyl chloride (117 mmol)

-

Pyridine (130 mmol)

-

Dichloromethane (200 mL)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Equipment:

-

Reaction flask

-

Stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) was added dropwise.

-

The reaction mixture was stirred at room temperature for 4 hours.

-

Water was added to the reaction mixture, and it was then extracted with dichloromethane.

-

The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The resulting residue was washed with hexane to afford the final product.

Characterization Data

No experimental spectral data for N-(4-Bromopyridin-2-yl)acetamide was found in the searched literature. The following table summarizes the predicted and expected characterization data based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for N-(4-Bromopyridin-2-yl)acetamide

| Technique | Expected Features | Reference Compounds |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), and aromatic protons on the pyridine ring. | N-phenylacetamide, 4-Bromophenyl acetamide[4] |

| ¹³C NMR | Resonances for the carbonyl carbon (~168 ppm), acetyl methyl carbon (~24 ppm), and carbons of the bromopyridyl ring. | N-phenylacetamide, 4-Bromophenyl acetamide[4] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1670 cm⁻¹), and C-Br stretching. | N-(4-bromophenyl)acetamide[5] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of acetyl and bromo groups. | Predicted data from PubChemLite[1] |

Experimental and Data Analysis Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Step-by-step synthesis workflow.

References

An In-depth Technical Guide to N-(4-Bromopyridin-2-yl)acetamide: Chemical Properties, Structure, and Potential Therapeutic Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromopyridin-2-yl)acetamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. While specific biological data for this compound is limited, this document explores the therapeutic relevance of the broader class of pyridinyl acetamide derivatives, particularly their emerging role as inhibitors of the Wnt signaling pathway through the targeting of Porcupine, a membrane-bound O-acyltransferase. This guide is intended to serve as a foundational resource for researchers interested in the chemical biology and potential therapeutic applications of this and related small molecules.

Chemical Structure and Properties

N-(4-Bromopyridin-2-yl)acetamide possesses a core structure consisting of a pyridine ring substituted with a bromine atom at the 4-position and an acetamido group at the 2-position.

Chemical Structure:

Figure 1: Synthesis of N-(4-Bromopyridin-2-yl)acetamide.

Materials:

-

4-Bromo-2-aminopyridine

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-bromo-2-aminopyridine (1.0 equivalent) and pyridine (1.5 equivalents) in dichloromethane (DCM), add acetyl chloride (1.3 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with hexane to afford the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Potential Therapeutic Relevance: Inhibition of the Wnt Signaling Pathway

While direct biological studies on N-(4-Bromopyridin-2-yl)acetamide are scarce, the broader class of pyridinyl acetamide derivatives has garnered significant interest as potential anticancer agents through the inhibition of the Wnt signaling pathway. [1][2]Aberrant Wnt signaling is a key driver in the development and progression of numerous cancers. [1] One of the key enzymes in the Wnt pathway is Porcupine, a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt ligands, a crucial step for their secretion and subsequent receptor binding. [3][4]Inhibition of Porcupine effectively blocks the secretion of Wnt proteins, thereby downregulating the entire Wnt signaling cascade. [3][5]Several pyridinyl acetamide derivatives have been identified as potent and selective Porcupine inhibitors. The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. [6]This leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation, differentiation, and survival. [7]In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. [1]Porcupine inhibitors prevent the initial step of Wnt ligand secretion, thus keeping the pathway in its "off" state.

Figure 2: The Canonical Wnt Signaling Pathway and the Mechanism of Porcupine Inhibition.

The potential of N-(4-Bromopyridin-2-yl)acetamide as a Porcupine inhibitor warrants further investigation. Its structural similarity to known inhibitors suggests it could be a valuable scaffold for the development of novel anticancer therapeutics.

Conclusion

N-(4-Bromopyridin-2-yl)acetamide is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While experimental data on this specific molecule is limited, the established role of related pyridinyl acetamide derivatives as inhibitors of the Wnt signaling pathway highlights its potential therapeutic relevance, particularly in oncology. This technical guide provides a solid foundation of its chemical properties, a detailed synthesis protocol, and a conceptual framework for its potential mechanism of action, encouraging further research into its biological activity and therapeutic applications.

References

- 1. The Wnt Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. bioengineer.org [bioengineer.org]

In-Depth Technical Guide: N-(4-Bromopyridin-2-yl)acetamide (CAS 1026796-81-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromopyridin-2-yl)acetamide is a halogenated pyridinyl acetamide derivative. While its direct biological activity is not extensively documented, it serves as a crucial chemical intermediate in the synthesis of advanced pharmaceutical compounds. Its primary significance in the field of drug discovery lies in its role as a key building block for potent and selective enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the synthesis of the Phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, GSK2636771.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-(4-Bromopyridin-2-yl)acetamide is presented below.

| Property | Value | Reference |

| CAS Number | 1026796-81-5 | [1] |

| Molecular Formula | C₇H₇BrN₂O | [1] |

| Molecular Weight | 215.05 g/mol | [1] |

| IUPAC Name | N-(4-bromopyridin-2-yl)acetamide | [1] |

| SMILES | CC(=O)NC1=NC=CC(=C1)Br | [1] |

| InChI | InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | [1] |

| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere | N/A |

Synthesis of N-(4-Bromopyridin-2-yl)acetamide

The synthesis of N-(4-Bromopyridin-2-yl)acetamide is typically achieved through the acetylation of 4-bromo-2-aminopyridine.

Experimental Protocol

Materials:

-

4-bromo-2-aminopyridine

-

Pyridine

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add water to the reaction mixture and extract with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Wash the residue with hexane to afford N-(4-bromopyridin-2-yl)acetamide.

Yield: 72%

Synthesis Workflow

Caption: Synthesis workflow for N-(4-Bromopyridin-2-yl)acetamide.

Application in the Synthesis of GSK2636771, a PI3Kβ Inhibitor

N-(4-Bromopyridin-2-yl)acetamide is a key intermediate in the synthesis of GSK2636771, a potent and selective inhibitor of the beta isoform of phosphoinositide 3-kinase (PI3Kβ).[2] GSK2636771 has been investigated in clinical trials for the treatment of various cancers, including those with PTEN loss.[2][3]

Overview of GSK2636771

| Property | Description | Reference |

| IUPAC Name | 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | [2] |

| CAS Number | 1372540-25-4 | [2] |

| Molecular Formula | C₂₂H₂₂F₃N₃O₃ | [2] |

| Molecular Weight | 445.4 g/mol | [2] |

| Mechanism of Action | Selective inhibitor of PI3Kβ kinase activity in the PI3K/Akt/mTOR pathway. | [2] |

| Therapeutic Potential | Antineoplastic agent, particularly in PTEN-deficient tumors. | [2] |

Synthetic Pathway Overview

While a detailed, step-by-step patented synthesis starting directly from N-(4-Bromopyridin-2-yl)acetamide is not publicly available, the structure of GSK2636771 strongly suggests a synthetic route involving the coupling of the pyridinyl moiety, derived from N-(4-Bromopyridin-2-yl)acetamide, with a benzimidazole core. A plausible synthetic disconnection is illustrated below.

Caption: Plausible synthetic disconnection of GSK2636771.

Biological Activity of GSK2636771

The biological activity of GSK2636771 has been characterized in various in vitro and in vivo studies.

Quantitative Biological Data

| Parameter | Value | Target/System | Reference |

| Ki | 0.89 nM | PI3Kβ | [4] |

| IC₅₀ | 5.2 nM | PI3Kβ | [4] |

| Selectivity | >900-fold vs. PI3Kα and PI3Kγ, >10-fold vs. PI3Kδ | PI3K isoforms | [4] |

Mechanism of Action and Signaling Pathway

GSK2636771 selectively inhibits the p110β catalytic subunit of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell growth, proliferation, and survival. Inhibition of PI3Kβ by GSK2636771 can lead to apoptosis and growth inhibition in tumor cells, particularly those that are dependent on PI3Kβ signaling, such as PTEN-deficient tumors.[2]

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2636771.

Conclusion

N-(4-Bromopyridin-2-yl)acetamide (CAS 1026796-81-5) is a valuable chemical intermediate, with its primary significance in the pharmaceutical industry being its role as a precursor in the synthesis of the selective PI3Kβ inhibitor GSK2636771. While the compound itself is not known for direct biological activity, its utility in the construction of complex, biologically active molecules makes it a compound of interest for medicinal chemists and drug development professionals. This guide has provided an overview of its properties, synthesis, and its pivotal role in the development of a targeted cancer therapeutic.

References

An In-Depth Technical Guide to N-(4-Bromopyridin-2-yl)acetamide

This guide provides essential technical information for researchers, scientists, and drug development professionals working with N-(4-Bromopyridin-2-yl)acetamide. It covers the core physicochemical properties and a detailed experimental protocol for its synthesis.

Physicochemical Properties

N-(4-Bromopyridin-2-yl)acetamide is a brominated pyridine derivative.[1] Its fundamental molecular data are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O[2][3] |

| Molecular Weight | 215.05 g/mol [2][3][4] |

| Synonyms | N-(4-bromo-2-pyridyl)acetamide[2] |

| CAS Number | 1026796-81-5[2] |

Experimental Protocols

Synthesis of N-(4-Bromopyridin-2-yl)acetamide [4]

This protocol details a common method for the synthesis of N-(4-Bromopyridin-2-yl)acetamide from 4-bromo-2-aminopyridine.

Materials:

-

4-bromo-2-aminopyridine (87 mmol)

-

Pyridine (130 mmol)

-

Acetyl chloride (117 mmol)

-

Dichloromethane (200 mL)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

A solution of 4-bromo-2-aminopyridine and pyridine is prepared in 200 mL of dichloromethane.

-

Acetyl chloride is added dropwise to the solution.

-

The reaction mixture is stirred at room temperature for a period of 4 hours.

-

Following the reaction, water is added, and the mixture is extracted with dichloromethane.

-

The combined organic layers are washed with brine.

-

The washed organic layer is then dried over sodium sulfate.

-

The solvent is removed via concentration.

-

The resulting residue is washed with hexane to afford the final product, N-(4-bromopyridin-2-yl)acetamide.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis protocol described above.

References

Spectroscopic and Synthetic Analysis of N-(4-Bromopyridin-2-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthesis protocol for the compound N-(4-Bromopyridin-2-yl)acetamide. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Synthesis of N-(4-Bromopyridin-2-yl)acetamide

A reliable synthetic route to N-(4-Bromopyridin-2-yl)acetamide has been established and is detailed below.

Experimental Protocol:

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 4 hours. Following the reaction, water was added, and the product was extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting residue was washed with hexane to yield N-(4-Bromopyridin-2-yl)acetamide.[1]

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for N-(4-Bromopyridin-2-yl)acetamide.

Spectroscopic Data

While specific experimental spectra for N-(4-Bromopyridin-2-yl)acetamide are not widely available in the searched literature, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | d | 1H | H-6 (Pyridine) |

| ~ 7.8 | d | 1H | H-3 (Pyridine) |

| ~ 7.3 | dd | 1H | H-5 (Pyridine) |

| ~ 2.2 | s | 3H | -CH₃ (Acetyl) |

| ~ 8.5 | br s | 1H | -NH (Amide) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | C=O (Amide) |

| ~ 151 | C-2 (Pyridine) |

| ~ 149 | C-6 (Pyridine) |

| ~ 140 | C-4 (Pyridine) |

| ~ 125 | C-5 (Pyridine) |

| ~ 115 | C-3 (Pyridine) |

| ~ 24 | -CH₃ (Acetyl) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch (Amide) |

| ~ 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1580 | Medium | N-H Bend (Amide II) |

| ~ 1550, 1470 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |

| ~ 1250 | Medium | C-N Stretch |

| ~ 830 | Strong | C-H Out-of-plane Bend (Aromatic) |

| ~ 600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 215/217 | [M]⁺ (Molecular Ion, bromine isotopes) |

| 173/175 | [M - CH₂CO]⁺ |

| 132 | [M - Br - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Diagram of Analytical Workflow:

Caption: General analytical workflow for compound characterization.

References

N-(4-Bromopyridin-2-yl)acetamide: A Review of Current Research and Future Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromopyridin-2-yl)acetamide is a halogenated pyridine derivative with a chemical structure that suggests potential for biological activity. While research on this specific compound is limited, the broader class of brominated pyridines and acetamide-containing molecules has demonstrated a wide range of pharmacological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive review of the available literature on N-(4-Bromopyridin-2-yl)acetamide, focusing on its synthesis and physicochemical properties. Furthermore, it explores the biological activities of structurally related compounds to infer potential areas of investigation for this molecule. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of N-(4-Bromopyridin-2-yl)acetamide and its derivatives.

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. Halogenation of the pyridine ring, particularly with bromine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. The acetamide functional group is also a common feature in pharmacologically active molecules, contributing to their ability to form hydrogen bonds and interact with biological targets. The combination of these features in N-(4-Bromopyridin-2-yl)acetamide suggests its potential as a lead compound for drug discovery.

This review synthesizes the currently available information on N-(4-Bromopyridin-2-yl)acetamide, including its synthesis and known properties. Due to the scarcity of biological data on the title compound, this guide also presents a detailed examination of the biological activities of structurally similar molecules to provide a rationale for future research directions.

Synthesis and Physicochemical Properties

A straightforward and efficient synthesis of N-(4-Bromopyridin-2-yl)acetamide has been reported.[1] The physicochemical properties of the compound are summarized in Table 1.

Synthesis of N-(4-Bromopyridin-2-yl)acetamide

A common synthetic route to N-(4-Bromopyridin-2-yl)acetamide involves the acylation of 4-bromo-2-aminopyridine.[1]

Experimental Protocol:

To a solution of 4-bromo-2-aminopyridine (1.0 equivalent) in a suitable solvent such as dichloromethane, an acylating agent like acetyl chloride (1.1 to 1.5 equivalents) is added dropwise, typically in the presence of a base like pyridine to neutralize the generated HCl. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-Bromopyridin-2-yl)acetamide.[1]

References

N-(4-Bromopyridin-2-yl)acetamide: A Synthetic Intermediate in Drug Discovery

Disclaimer: Extensive research has revealed a significant lack of publicly available information regarding a specific, defined mechanism of action for N-(4-Bromopyridin-2-yl)acetamide as a standalone bioactive compound. The primary role of this molecule, as evidenced by the scientific literature, is that of a key intermediate in the synthesis of more complex, pharmacologically active agents. This guide, therefore, focuses on its established role in the development of potential therapeutics, rather than a direct biological mechanism of its own.

Overview

N-(4-Bromopyridin-2-yl)acetamide is a substituted pyridine derivative. Its chemical structure, featuring a bromo-substituted pyridine ring and an acetamide group, makes it a versatile building block in medicinal chemistry. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the acetamide group can influence solubility and participate in hydrogen bonding.

Role as a Synthetic Intermediate

The predominant application of N-(4-Bromopyridin-2-yl)acetamide is in the construction of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core of N-(4-Bromopyridin-2-yl)acetamide is a common scaffold in many kinase inhibitors.

Synthesis of Kinase Inhibitors

A general synthetic workflow involving N-(4-Bromopyridin-2-yl)acetamide for the preparation of kinase inhibitors is outlined below. This process typically involves a Suzuki or a similar cross-coupling reaction to append a larger, often heterocyclic, moiety at the 4-position of the pyridine ring.

Figure 1: General workflow for the synthesis of kinase inhibitors using N-(4-Bromopyridin-2-yl)acetamide via a Suzuki coupling reaction.

Potential Biological Significance (Inferred)

While direct studies on the mechanism of action of N-(4-Bromopyridin-2-yl)acetamide are not available, its incorporation into various kinase inhibitors suggests that the N-(pyridin-2-yl)acetamide substructure may contribute to the binding of these inhibitors to their target kinases. The amide nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which are critical interactions for ligand binding within the ATP-binding pocket of kinases.

Conclusion

N-(4-Bromopyridin-2-yl)acetamide is a valuable reagent in medicinal chemistry, primarily serving as a precursor for the synthesis of potential therapeutic agents, most notably kinase inhibitors. There is currently no scientific literature detailing a specific mechanism of action for this compound in isolation. Future research may elucidate a direct biological role, but its current significance lies in its utility in the multi-step synthesis of more complex and biologically active molecules. Researchers and drug development professionals should view this compound as a starting material or building block rather than a standalone pharmacological agent.

An In-Depth Technical Guide to the In Silico Prediction of N-(4-Bromopyridin-2-yl)acetamide Properties

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the predicted physicochemical, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential biological properties of N-(4-Bromopyridin-2-yl)acetamide, derived from established in silico methodologies. It further details the protocols for these computational techniques and visualizes key workflows and concepts.

Introduction to N-(4-Bromopyridin-2-yl)acetamide and In Silico Profiling

N-(4-Bromopyridin-2-yl)acetamide is a small organic molecule featuring a substituted pyridine ring. The presence of a bromine atom and an acetamide group suggests potential for various molecular interactions, making it a candidate for investigation in medicinal chemistry.[1] Before undertaking costly and time-consuming laboratory synthesis and testing, in silico (computational) prediction methods offer a rapid and resource-efficient means to evaluate a compound's potential.[2][3] These methods use computational models to forecast a molecule's behavior and properties, from basic physicochemical characteristics to complex interactions within a biological system.[4]

Predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is particularly crucial in the early stages of drug discovery.[5] Poor ADMET profiles are a primary cause of clinical trial failures.[6] By identifying compounds with undesirable properties early, researchers can prioritize candidates with a higher likelihood of success, significantly streamlining the development pipeline.[2][5] This guide focuses on applying these computational tools to build a comprehensive profile of N-(4-Bromopyridin-2-yl)acetamide.

Predicted Physicochemical and ADMET Properties

The following tables summarize the computationally predicted properties of N-(4-Bromopyridin-2-yl)acetamide. These values are derived from established algorithms and databases such as those referenced by PubChem and various ADMET prediction platforms.[7][8]

Predicted Physicochemical Properties

This table outlines the fundamental physical and chemical properties of the molecule.

| Property | Predicted Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | [9] |

| Molecular Weight | 215.05 g/mol | - |

| Monoisotopic Mass | 213.97418 Da | [9] |

| XlogP (Octanol-Water Partition Coefficient) | 0.9 | [9] |

| Topological Polar Surface Area (TPSA) | 42 Ų | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 1 | - |

| SMILES | CC(=O)NC1=NC=CC(=C1)Br | [9] |

| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | [9] |

Predicted ADMET Profile

This table summarizes key pharmacokinetic and toxicity predictions, crucial for assessing the drug-likeness of the compound.

| Parameter | Prediction | Predicted Value/Class | Significance |

| Absorption | Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | High | Suggests the ability to cross the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Likely does not readily cross into the central nervous system. |

| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for therapeutic action. | |

| Metabolism | CYP450 2D6 Inhibitor | Likely Non-inhibitor | Low risk of drug-drug interactions involving this key metabolic enzyme.[10] |

| CYP450 3A4 Inhibitor | Likely Non-inhibitor | Low risk of drug-drug interactions involving another major metabolic enzyme.[10] | |

| Excretion | Renal Organic Cation Transporter 2 (OCT2) Substrate | Unclear | Would influence the rate and pathway of renal clearance if it is a substrate. |

| Toxicity | hERG (Human Ether-à-go-go-Related Gene) Blocker | Low Probability | Reduced risk of cardiotoxicity.[6] |

| Ames Mutagenicity | Low Probability | Indicates a low likelihood of being mutagenic.[10] | |

| Hepatotoxicity (Liver Injury) | Possible | Some potential for liver toxicity, warranting further investigation.[11] | |

| Skin Sensitization | Low Probability | Low risk of causing allergic contact dermatitis. |

Predicted Biological Activity

While specific experimental data for N-(4-Bromopyridin-2-yl)acetamide is limited, in silico target prediction tools and analysis of structurally similar compounds can suggest potential biological activities.

-

Kinase Inhibition: Substituted pyridines are common scaffolds in kinase inhibitors. Depending on the conformation and binding mode, this compound could potentially interact with the ATP-binding pocket of various kinases.

-

Antiproliferative/Anticancer Activity: Many acetamide derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[12][13][14] The specific substitution pattern on the pyridine ring would be critical in determining any such activity.

-

Antimicrobial Activity: Heterocyclic compounds containing bromine and nitrogen are frequently explored for antimicrobial properties.[12]

Computational target fishing methods, which mine biologically annotated chemical databases, can map compound structures to predict potential biological targets.[15] Such analyses would be a logical next step to generate specific hypotheses for N-(4-Bromopyridin-2-yl)acetamide.

In Silico Experimental Protocols

The predictions summarized above are generated using various computational methodologies. Below are detailed protocols for three key in silico experimental techniques relevant to the characterization of novel small molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a quantitative relationship between the chemical structure of a molecule and its biological activity or property.[16]

Objective: To predict the biological activity (e.g., IC₅₀) or a specific ADMET property of N-(4-Bromopyridin-2-yl)acetamide based on models trained on known compounds.

Methodology:

-

Data Collection: A dataset of structurally diverse compounds with experimentally determined values for the property of interest (e.g., hERG inhibition) is compiled.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) properties.[17]

-

Feature Selection: The most relevant descriptors that correlate with the biological activity are identified using statistical methods to avoid overfitting and reduce model complexity.

-

Model Building: A mathematical model is created using machine learning or statistical techniques (e.g., multiple linear regression, support vector machines, or neural networks) to relate the selected descriptors to the activity.[18]

-

Model Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation sets of compounds not used during model training.[7]

-

Prediction: The validated QSAR model is used to predict the property for N-(4-Bromopyridin-2-yl)acetamide by calculating its molecular descriptors and inputting them into the model.[19]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[20]

Objective: To predict the binding mode and affinity of N-(4-Bromopyridin-2-yl)acetamide to a specific protein target (e.g., a kinase).

Methodology:

-

Preparation of the Protein Receptor:

-

Preparation of the Ligand:

-

Generate a 3D conformation of N-(4-Bromopyridin-2-yl)acetamide.

-

Assign atomic charges and define the rotatable bonds of the ligand.

-

-

Grid Box Generation:

-

Define a docking "grid box" in the 3D space of the protein. This box encompasses the binding site or active site where the ligand is expected to bind.[23]

-

-

Running the Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses. The pose with the lowest binding energy is generally considered the most favorable.[20]

-

Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

-

General ADMET Prediction Workflow

Many modern ADMET prediction platforms integrate multiple models to provide a comprehensive profile.[6][8]

Objective: To generate a broad ADMET profile for N-(4-Bromopyridin-2-yl)acetamide using an integrated web server or software.

Methodology:

-

Input Submission: The chemical structure of N-(4-Bromopyridin-2-yl)acetamide is submitted to the platform, usually in SMILES or SDF format.

-

Property Calculation: The platform's backend runs the input structure through a battery of pre-built, validated predictive models.[7] These models are often a mix of QSAR, machine learning, and structural alert-based systems.[10][25]

-

Data Integration: The outputs from dozens of individual predictions (e.g., for Caco-2 permeability, CYP inhibition, toxicity endpoints) are collected.[8]

-

Results Presentation: The platform presents the results in a structured format, often using tables and graphical representations like radar charts to summarize the compound's overall quality.[7] Color-coding (e.g., green for favorable, red for unfavorable) is frequently used to highlight potential liabilities at a glance.[8]

-

Interpretation: The user analyzes the comprehensive profile to make an informed decision about the compound's viability for further development, identifying potential flaws that may need to be addressed through chemical modification.[5]

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and concepts as required.

Caption: Workflow for in silico small molecule property prediction.

Caption: Hypothetical MAPK/ERK signaling pathway modulated by a kinase inhibitor.

References

- 1. Buy N-(2,6-dibromopyridin-4-yl)acetamide (EVT-8711475) [evitachem.com]

- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 4. aurlide.fi [aurlide.fi]

- 5. fiveable.me [fiveable.me]

- 6. ADMET Prediction | Rowan [rowansci.com]

- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADMETlab 2.0 [admetmesh.scbdd.com]

- 9. PubChemLite - N-(4-bromopyridin-2-yl)acetamide (C7H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 15. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neovarsity.org [neovarsity.org]

- 18. Quantum QSAR for drug discovery [arxiv.org]

- 19. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 21. sites.ualberta.ca [sites.ualberta.ca]

- 22. omicstutorials.com [omicstutorials.com]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. nurixtx.com [nurixtx.com]

Methodological & Application

Application Notes and Protocols: N-(4-Bromopyridin-2-yl)acetamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromopyridin-2-yl)acetamide is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a bromine-substituted pyridine ring and an acetamide group, provides two key reactive handles for the synthesis of a diverse range of derivatives. The pyridine nitrogen and the bromine atom allow for various substitution and coupling reactions, while the acetamide moiety can be modified or can participate in hydrogen bonding interactions with biological targets. This document provides an overview of its applications in developing potential therapeutics, particularly in the areas of oncology and inflammatory diseases, along with detailed protocols for synthesis and biological evaluation.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrN₂O | --INVALID-LINK-- |

| Molecular Weight | 215.05 g/mol | --INVALID-LINK-- |

| CAS Number | 1026796-81-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| SMILES | CC(=O)NC1=NC=CC(=C1)Br | --INVALID-LINK-- |

| InChIKey | LFMGMKPLBDZJLP-UHFFFAOYSA-N | --INVALID-LINK-- |

Applications in Medicinal Chemistry

N-(4-Bromopyridin-2-yl)acetamide serves as a scaffold for the development of compounds targeting various signaling pathways implicated in disease. Key areas of application include the development of kinase inhibitors for cancer therapy, tubulin polymerization inhibitors, and P2Y14 receptor antagonists for inflammatory conditions.

Anticancer Applications

Derivatives of N-(4-Bromopyridin-2-yl)acetamide have shown promise as anticancer agents by targeting key regulators of cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Pyridine-urea derivatives synthesized from precursors like 4-bromo-2-aminopyridine have demonstrated potent inhibitory activity against VEGFR-2.

Quantitative Data: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors and Anticancer Agents

| Compound ID | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) (48h) | IC₅₀ (µM) (72h) | Reference |

| 8e | VEGFR-2 | 3.93 ± 0.73 | MCF-7 | 0.22 | 0.11 | [1][2] |

| 8n | - | - | MCF-7 | 1.88 | 0.80 | [1][2] |

| 8b | VEGFR-2 | 5.0 ± 1.91 | - | - | - | [1][2] |

| Doxorubicin | - | - | MCF-7 | 1.93 | - | [1][2] |

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Pyridine-based compounds have been developed as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Diarylpyridine Derivatives as Tubulin Polymerization Inhibitors

| Compound ID | Tubulin Polymerization IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | Reference |

| 10t | - | 0.19 | 0.33 | 0.21 | [3] |

| Colchicine | - | - | - | - | [3] |

Note: Specific IC₅₀ for tubulin polymerization for compound 10t was not provided in the source, but it was identified as a potent inhibitor.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. Inhibition of CDK4/6 is a validated strategy in cancer therapy, particularly for hormone receptor-positive breast cancer. The pyridine core is a common feature in many CDK4/6 inhibitors.

Anti-inflammatory Applications

The P2Y14 receptor (P2Y14R) is a G-protein coupled receptor involved in inflammatory responses. Its activation by UDP-glucose triggers pro-inflammatory signaling cascades. N-substituted acetamide derivatives have been identified as potent P2Y14R antagonists. One such derivative, I-17, has been shown to inhibit the NLRP3 inflammasome pathway.

Quantitative Data: N-substituted Acetamide as a P2Y14R Antagonist

| Compound ID | Target | IC₅₀ (nM) | Reference |

| I-17 | P2Y14R | 0.6 | [4] |

Experimental Protocols

Synthesis of N-(4-Bromopyridin-2-yl)acetamide[5]

Materials:

-

4-bromo-2-aminopyridine

-

Pyridine

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add water to the reaction mixture and extract with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Wash the residue with hexane to afford N-(4-bromopyridin-2-yl)acetamide. (Expected yield: ~72%).

General Protocol for Synthesis of Pyridine-Urea Derivatives[1][2]

Materials:

-

Substituted 2-aminopyridine (e.g., 2-amino-4-bromopyridine)

-

Appropriate isocyanate

-

Dry solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the substituted 2-aminopyridine in the dry solvent under an inert atmosphere.

-

Add the isocyanate dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyridine-urea derivative.

Cell Viability (MTT) Assay[6][7]

Materials:

-

Cells (e.g., MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Tubulin Polymerization Assay[8]

Materials:

-

Tubulin protein (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds

-

96-well plate (black, clear bottom)

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a tubulin solution (e.g., 2.0 mg/mL) in ice-cold polymerization buffer containing GTP.

-

Add varying concentrations of the test compounds to the wells of the 96-well plate.

-

Add the tubulin solution to the wells to initiate the reaction.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence over time as the reporter incorporates into the polymerizing microtubules.

-

Determine the Vmax (maximum slope) of the polymerization curves.

-

Plot the percentage of Vmax relative to a control against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

VEGFR-2 Kinase Assay[5]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds

-

Kinase-Glo™ Luminescent Kinase Assay Kit

-

96-well white plate

-

Luminometer

Procedure:

-

Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Add the master mix to the wells of the 96-well plate.

-

Add the test compounds at various concentrations to the appropriate wells.

-

Initiate the reaction by adding the diluted VEGFR-2 kinase to the wells.

-

Incubate the plate at 30°C for 45 minutes.

-

Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent.

-

Measure the luminescence using a luminometer.

-

The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion

N-(4-Bromopyridin-2-yl)acetamide is a valuable and versatile building block for the synthesis of novel compounds with significant potential in medicinal chemistry. Its utility in the construction of potent inhibitors of key biological targets such as VEGFR-2, tubulin, CDKs, and P2Y14R highlights its importance in the development of new therapeutic agents for cancer and inflammatory diseases. The protocols provided herein offer a foundation for the synthesis and evaluation of derivatives based on this promising scaffold.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The synthesis of substituted aminopyridines is of significant interest as this moiety is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-(4-Bromopyridin-2-yl)acetamide with various primary and secondary amines.

The N-(4-aminopyridin-2-yl)acetamide scaffold is a valuable building block for the synthesis of a diverse range of compounds. The Buchwald-Hartwig amination allows for the introduction of a wide variety of amino groups at the 4-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, N-(4-Bromopyridin-2-yl)acetamide) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine to the resulting Pd(II) complex, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand and base is crucial for the success and efficiency of the reaction.

Experimental Protocols

Herein, we provide a general protocol for the Buchwald-Hartwig amination of N-(4-Bromopyridin-2-yl)acetamide with a range of amines. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine coupling partner.

General Procedure:

To an oven-dried reaction vessel is added N-(4-Bromopyridin-2-yl)acetamide (1.0 equiv), the corresponding amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos; 2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃; 1.5-3.0 equiv). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is then added. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours), while monitoring the reaction progress by TLC or LC-MS.

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted N'-(4-aminopyridin-2-yl)acetamide.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of N-(4-Bromopyridin-2-yl)acetamide with various amines, based on analogous reactions reported in the literature for similar substrates.[1] Please note that these are representative examples and actual yields may vary.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 75-85 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (6) | NaOtBu (2.2) | Toluene | 110 | 8 | 80-90 |

| 3 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (2.5) | Toluene | 100 | 18 | 70-80 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (2.2) | Dioxane | 90 | 16 | 65-75 |

| 5 | Indole | Pd(OAc)₂ (5) | cataCXium A (10) | K₃PO₄ (3.0) | DMF | 120 | 24 | 50-60 |

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the key components and their relationships in the Buchwald-Hartwig amination catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the Buchwald-Hartwig amination of N-(4-Bromopyridin-2-yl)acetamide.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from N-(4-Bromopyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing N-(4-Bromopyridin-2-yl)acetamide as a key starting material. The following sections outline palladium-catalyzed cross-coupling reactions, which are pivotal in modern synthetic organic chemistry for the construction of complex molecular architectures, particularly in the field of drug discovery.

Synthesis of N-Aryl-N-(pyridin-2-yl)acetamide Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol describes the palladium-catalyzed cross-coupling of N-(4-Bromopyridin-2-yl)acetamide with various aryl amines to furnish N-aryl-N-(pyridin-2-yl)acetamide derivatives. These products can serve as precursors to more complex heterocyclic systems.

Experimental Protocol:

A detailed experimental protocol for a representative Buchwald-Hartwig amination is provided below.

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

-

N-(4-Bromopyridin-2-yl)acetamide

-

Aryl amine (e.g., aniline, substituted anilines)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube, add N-(4-Bromopyridin-2-yl)acetamide (1.0 mmol), the corresponding aryl amine (1.2 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture at 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-N-(pyridin-2-yl)acetamide derivative.

Quantitative Data:

| Entry | Aryl Amine | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 5 | 10 | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |

| 2 | 4-Methoxyaniline | 5 | 10 | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 82 |

| 3 | 4-Chloroaniline | 5 | 10 | K₃PO₄ | Toluene | 120 | 24 | 75 |

Synthesis of 4-Aryl-N-(pyridin-2-yl)acetamide Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. This protocol describes the palladium-catalyzed reaction of N-(4-Bromopyridin-2-yl)acetamide with various arylboronic acids to yield 4-aryl-N-(pyridin-2-yl)acetamide derivatives. These compounds can be further elaborated to construct fused heterocyclic systems.

Experimental Protocol:

A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided below.

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

-

N-(4-Bromopyridin-2-yl)acetamide

-

Arylboronic acid (e.g., phenylboronic acid, substituted phenylboronic acids)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve N-(4-Bromopyridin-2-yl)acetamide (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of toluene (10 mL) and water (2 mL).

-

Add potassium carbonate (2.0 mmol) to the mixture.

-

Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 4-aryl-N-(pyridin-2-yl)acetamide derivative.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 85 | 8 | 92 |

| 2 | 4-Methylphenylboronic acid | 5 | K₂CO₃ | Toluene/H₂O | 85 | 8 | 90 |

| 3 | 3-Methoxyphenylboronic acid | 5 | Na₂CO₃ | DME/H₂O | 90 | 10 | 88 |

Potential Downstream Transformations for Heterocycle Synthesis

The products obtained from the Buchwald-Hartwig and Suzuki-Miyaura reactions are valuable intermediates for the synthesis of more complex heterocyclic systems. For instance, the newly introduced aryl or amino groups can participate in subsequent intramolecular cyclization reactions to form fused ring systems of medicinal interest.

Logical Workflow for Further Synthesis:

Caption: Potential Synthetic Pathways.

Further research and development in this area could involve exploring various cyclization strategies such as Pictet-Spengler, Bischler-Napieralski, or palladium-catalyzed C-H activation/cyclization reactions to construct novel polycyclic heteroaromatic compounds with potential applications in drug discovery. The specific conditions for these subsequent transformations would need to be optimized based on the nature of the substituents on the aryl rings.

Application Notes and Protocols: N-(4-Bromopyridin-2-yl)acetamide in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(4-Bromopyridin-2-yl)acetamide as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below detail the synthesis of the starting material and its subsequent elaboration into advanced intermediates for kinase inhibitor discovery programs, with a particular focus on inhibitors of p38 MAP kinase.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors. N-(4-Bromopyridin-2-yl)acetamide serves as a versatile starting material, offering a handle for carbon-carbon bond formation, typically via palladium-catalyzed cross-coupling reactions, to introduce diverse aryl and heteroaryl moieties at the C4 position. The 2-acetamido group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature for many ATP-competitive inhibitors.

Application: Synthesis of p38 MAP Kinase Inhibitors

This section details a synthetic strategy for a class of p38 MAP kinase inhibitors, leveraging N-(4-Bromopyridin-2-yl)acetamide as a key precursor. The general workflow involves an initial Suzuki-Miyaura coupling to install a substituted imidazole moiety at the 4-position of the pyridine ring, followed by potential modification of the 2-acetamido group to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the inhibitory potency of a series of synthesized 2-acylaminopyridin-4-ylimidazole derivatives against p38α MAP kinase. These compounds are structurally related to the proposed products derived from N-(4-Bromopyridin-2-yl)acetamide.

| Compound ID | R Group on 2-Acylamino Moiety | p38α IC50 (nM)[1] |

| 1a | Methyl | 50 |

| 1b | Ethyl | 45 |

| 1c | Propyl | 38 |

| 1d | Isopropyl | 62 |

| 1e | Cyclopropyl | 25 |

| 1f | tert-Butyl | 150 |

Experimental Protocols

Protocol 1: Synthesis of N-(4-Bromopyridin-2-yl)acetamide

This protocol describes the synthesis of the starting material, N-(4-Bromopyridin-2-yl)acetamide, from 4-bromo-2-aminopyridine.[2]

Materials:

-

4-bromo-2-aminopyridine

-

Pyridine

-

Acetyl chloride

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Sodium sulfate (Na2SO4)

-

Hexane

Procedure:

-

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, add acetyl chloride (117 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Wash the resulting residue with hexane to afford N-(4-Bromopyridin-2-yl)acetamide as a solid.

Protocol 2: Suzuki-Miyaura Coupling of N-(4-Bromopyridin-2-yl)acetamide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of N-(4-Bromopyridin-2-yl)acetamide with a generic arylboronic acid.

Materials:

-

N-(4-Bromopyridin-2-yl)acetamide

-

Arylboronic acid (e.g., 5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-(methylthio)-1H-imidazol-4-yl)boronic acid)

-

Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine N-(4-Bromopyridin-2-yl)acetamide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (K2CO3 or K3PO4, 2.0 mmol).

-

Add the palladium catalyst, Pd(PPh3)4 (0.05 mmol).

-

De-gas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(4-arylpyridin-2-yl)acetamide.

Protocol 3: Modification of the 2-Acetamido Group

This protocol outlines the synthesis of various 2-acylaminopyridin-4-ylimidazole derivatives from the corresponding 2-aminopyridine intermediate.[1]

Materials:

-

N-{4-[5-(4-fluorophenyl)-3-(2-methoxyethyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}amine

-

Carboxylic acid chloride or Carboxylic acid

-

Pyridine or N,N'-Carbonyldiimidazole (CDI)

-

Tetrahydrofuran (THF)

-

Appropriate workup and purification reagents

Procedure (Method A: using Carboxylic Acid Chlorides):

-

Dissolve the 2-aminopyridine intermediate in absolute pyridine.

-

Add the respective carboxylic acid chloride at room temperature.

-

Stir the reaction until completion (monitored by TLC).

-

Perform a standard aqueous workup and purify by chromatography.

Procedure (Method B: using Carboxylic Acids and CDI):

-

Activate the carboxylic acid with N,N'-carbonyldiimidazole (CDI) in absolute tetrahydrofuran (THF).

-

Add the 2-aminopyridine intermediate to the activated acid solution.

-

Stir the reaction at room temperature or under reflux until completion.

-

Perform a standard aqueous workup and purify by chromatography.

Visualizations

Signaling Pathways

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Caption: Lck Signaling Pathway in T-Cell Activation.

Experimental Workflow

Caption: Synthetic Workflow for Kinase Inhibitors.

References

Application Notes and Protocols for Reactions of N-(4-Bromopyridin-2-yl)acetamide

Introduction

N-(4-Bromopyridin-2-yl)acetamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a bromine atom and an acetamido group, presents multiple opportunities for synthetic elaboration. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The acetamido group can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems. These characteristics make N-(4-Bromopyridin-2-yl)acetamide a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Synthesis of N-(4-Bromopyridin-2-yl)acetamide

The synthesis of N-(4-Bromopyridin-2-yl)acetamide is typically achieved through the acylation of 4-bromo-2-aminopyridine with acetyl chloride. The following protocol provides a detailed procedure for this transformation.

Experimental Protocol

To a solution of 4-bromo-2-aminopyridine (87 mmol) and pyridine (130 mmol) in 200 mL of dichloromethane, acetyl chloride (117 mmol) is added dropwise at room temperature.[1] The reaction mixture is stirred at this temperature for 4 hours. Upon completion, water is added to the mixture, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting residue is washed with hexane to afford N-(4-Bromopyridin-2-yl)acetamide.[1]

Data Presentation

| Reactant/Reagent | Molar Amount (mmol) | Volume (mL) | Role |

| 4-bromo-2-aminopyridine | 87 | - | Starting Material |

| Pyridine | 130 | - | Base |

| Acetyl Chloride | 117 | - | Acylating Agent |

| Dichloromethane | - | 200 | Solvent |

| Product | |||

| N-(4-Bromopyridin-2-yl)acetamide | - | - | Yield: 72% |

Visualization

References

Scale-Up Synthesis of N-(4-Bromopyridin-2-yl)acetamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of N-(4-Bromopyridin-2-yl)acetamide, a key intermediate in pharmaceutical development. The outlined procedure is adapted from established laboratory-scale methods, with specific considerations for safe and efficient large-scale production.

Introduction

N-(4-Bromopyridin-2-yl)acetamide is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a brominated pyridine ring, allows for further functionalization through cross-coupling reactions, making it a versatile intermediate in drug discovery and development. The demand for this compound often necessitates production beyond the bench scale, requiring robust and scalable synthetic routes. This application note details a reliable method for the acetylation of 4-bromo-2-aminopyridine to produce N-(4-Bromopyridin-2-yl)acetamide in higher quantities.

The synthesis of the precursor, 2-amino-4-bromopyridine, is also a critical consideration for large-scale campaigns. It can be synthesized from 4-bromopyridine hydrochloride through a multi-step process involving esterification, amination, and Hofmann degradation.[1][2][3][4]

Materials and Methods

Materials

-

4-Bromo-2-aminopyridine

-

Acetyl Chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄)

-

Hexane

Equipment

-

Large-scale reaction vessel with mechanical stirring, dropping funnel, and temperature control

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, gloves

-

Extraction and filtration apparatus suitable for large volumes

-

Rotary evaporator

Experimental Protocol

The synthesis involves the acetylation of 4-bromo-2-aminopyridine using acetyl chloride with pyridine as a base.

Reaction Setup